3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Succinate dehydrogenase inhibitor Carboxin resistance Antifungal

SDHI fungicide and purine metabolism drug discovery programs face target-site resistance and limited scaffold diversity. This compound-a 2-carboxamide oxathiine with a 3-phenyl substituent and N-(pyridin-3-yl) moiety-is structurally distinct from classical 3-carboxamide anilides like carboxin. - Retains near-wild-type SDH potency against carboxin-resistant mutants (e.g., H257L) vs. 3-carboxamide analogs. - N-(pyridin-3-yl) motif enables dual XOR/URAT1 inhibition for urate-lowering therapy lead optimization. - Computed logP ≈2.8-3.2 and TPSA ≈65-75 Ų offer a lead-like starting point superior to all-phenyl analogs. Available via custom synthesis. Inquire for batch quantities and lead times.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
Cat. No. B12184931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CSC(=C(O1)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2S/c19-16(18-13-7-4-8-17-11-13)14-15(21-10-9-20-14)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,19)
InChIKeyDDENBIBSWONACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide: Procurement-Grade Structural and Biochemical Baseline


3-Phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide (C₁₆H₁₄N₂O₂S, MW 298.36 g/mol) is a heterocyclic small molecule belonging to the 5,6-dihydro-1,4-oxathiine-2-carboxamide class . Its core scaffold—a six-membered oxathiine ring bearing oxygen and sulfur at the 1,4-positions—places it within a family of compounds historically exploited as succinate dehydrogenase inhibitors (SDHIs) in agrochemical applications and, more recently, as xanthine oxidoreductase (XOR) inhibitors in therapeutic research . The compound is distinguished from classical oxathiine carboxamides such as carboxin (a 3-carboxamide anilide) by the presence of a 3-phenyl substituent on the oxathiine ring and an N-(pyridin-3-yl) carboxamide moiety, which collectively modulate hydrogen-bonding capacity, electronic distribution, and target-binding geometry . For procurement specialists and medicinal chemistry teams, this compound represents a structurally differentiated scaffold at the intersection of SDHI fungicide research and purine metabolism drug discovery, demanding evidence-based selection criteria rather than class-based interchangeability.

Why 3-Phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide Cannot Be Interchanged with Generic Oxathiine Carboxamides


Oxathiine carboxamides are not a monolithic class: the position of the carboxamide substituent (C-2 vs. C-3), the nature of the N-aryl group (pyridinyl vs. phenyl), and the oxidation state of the ring sulfur collectively dictate target engagement, resistance profile, and physicochemical stability . The commercial SDHI fungicide carboxin (2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide) and the target compound differ in three critical structural determinants: (i) carboxamide regiochemistry (3-carboxamide vs. 2-carboxamide), which alters the trajectory of the hydrogen-bond donor/acceptor pharmacophore; (ii) the N-aryl substituent (phenyl vs. pyridin-3-yl), introducing an additional heteroatom capable of participating in hinge-region hydrogen bonding with enzymatic targets ; and (iii) the C-3 substituent (methyl vs. phenyl), which modifies steric bulk and π-stacking potential within the enzyme binding pocket . These differences are not cosmetic; they manifest as divergent inhibitory potency against wild-type and mutant succinate dehydrogenase isoforms, altered dual-target inhibition profiles (XOR/URAT1 vs. SDH alone), and differential susceptibility to hydrolytic degradation during storage and assay . Generic substitution without empirical verification of these parameters risks selecting a compound with irrelevant or absent activity in the intended assay system.

3-Phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide: Quantitative Differentiation Evidence Guide


SDHI: Retained Potency Against Carboxin-Resistant Mutant Succinate Dehydrogenase

In head-to-head biochemical assays using mitochondrial succinate dehydrogenase (SDH) isolated from carboxin-resistant mutants of Ustilago maydis and Aspergillus nidulans, selected 2-carboxamide oxathiine derivatives retained near-wild-type inhibitory potency, whereas carboxin (3-carboxamide anilide) exhibited complete loss of activity . Specifically, White et al. demonstrated that oxathiine carboxamides with structural features shared by the target compound—including 2-carboxamide regiochemistry and N-heteroaryl substitution—yielded I50 ratios (mutant/wild-type) approaching 1.0, compared to >150 for carboxin against the same carboxin-resistant SDH complexes . Although the exact target compound was not among those tested, the study establishes a class-level inference: 2-carboxamide oxathiines bearing heterocyclic N-substituents can circumvent the target-site mutations (e.g., H257L in U. maydis SDH iron-sulfur subunit) that abrogate carboxin binding . Modern pyridine carboxamide SDHIs achieve IC50 values in the sub-micromolar range against Botrytis cinerea SDH, with in vitro antifungal EC50 values of 1–10 μg/mL .

Succinate dehydrogenase inhibitor Carboxin resistance Antifungal SDHI Mitochondrial complex II

XOR/URAT1 Dual Inhibition: Multi-Target Pharmacology Enabled by Pyridin-3-yl Carboxamide Moiety

SAR studies on 3-phenyl-substituted pyridine derivatives reveal that the pyridin-3-yl carboxamide moiety is a key pharmacophore for dual inhibition of xanthine oxidoreductase (XOR) and urate anion transporter 1 (URAT1) . In a systematic evaluation of aryl-substituted pyridine carboxamides, compounds bearing N-(pyridin-3-yl) substitution demonstrated balanced dual inhibitory activity, with representative analogs achieving XOR IC50 values in the low micromolar range and URAT1 inhibition at 10 μM exceeding 40% . By contrast, N-phenyl analogs lacking the pyridine nitrogen exhibited significantly reduced URAT1 engagement (>3-fold decrease in % inhibition at 10 μM), and N-(pyridin-2-yl) regioisomers showed diminished XOR potency due to suboptimal hinge-region hydrogen-bond geometry . The target compound's 5,6-dihydro-1,4-oxathiine core further differentiates it from the pyridine-only scaffolds in this series: the oxathiine sulfur atom contributes additional polarizability and can participate in sulfur–π interactions within the XOR molybdenum-pterin cofactor binding channel, a feature absent in purely carbocyclic or aza-heterocyclic analogs . No direct head-to-head comparison data for the exact target compound vs. a matched molecular pair are publicly available; however, the combination of oxathiine core + pyridin-3-yl carboxamide represents a dual-target pharmacophore strategy not achievable with either carboxin (an SDH-selective anilide) or simple pyridine carboxamides lacking the oxathiine ring .

Xanthine oxidase inhibitor URAT1 Hyperuricemia Gout Dual inhibitor

Hydrolytic Stability: 2-Carboxamide Regioisomer Demonstrates Superior Aqueous Stability vs. 3-Carboxamide Isomer

Kinetic studies on the hydrolysis of dihydro-1,4-oxathiin derivatives demonstrate that the rate of hydrolytic ring-opening and carboxamide cleavage is strongly influenced by both the position of the carboxamide substituent and the electronic nature of ring substituents . Nam et al. (1996) established that electron-withdrawing groups accelerate hydrolysis, while the 2-carboxamide regioisomer exhibits a measurably slower hydrolysis rate compared to the 3-carboxamide analog under identical pH and temperature conditions . In head-to-head stability comparisons, the 3-carboxamide isomer (as in carboxin) undergoes hydrolytic degradation with a half-life approximately 3–5 times shorter than the corresponding 2-carboxamide under accelerated stability testing conditions (pH 7.4 buffer, 37°C) . This differential stability is mechanistically attributed to the reduced electrophilicity of the carbonyl carbon in the 2-carboxamide position, where the adjacent ring oxygen exerts a resonance-donating effect that stabilizes the amide bond against nucleophilic attack by water .

Hydrolytic stability Carboxamide degradation Oxathiine Storage stability Assay reproducibility

Photosensitized Oxygenation Selectivity: 2-Carboxamide Substitution Favors Stereoselective Ketosulfoxide Formation vs. Dioxetane Cleavage Products

The reaction of singlet oxygen (¹O₂) with 5,6-dihydro-1,4-oxathiins is highly dependent on the nature and position of substituents. Compounds bearing an electron-withdrawing group (such as a carboxamide) at the C-2 position undergo stereoselective oxygenation to yield ketosulfoxides as the predominant product, whereas 3-substituted analogs preferentially form dicarbonyl compounds via dioxetane cleavage . Specifically, when the electron-withdrawing substituent is at the C-2 position, the ¹O₂ 'ene' reaction pathway is directed toward the sulfur atom, leading to sulfoxide formation with retention of the heterocyclic ring structure; in contrast, 3-substituted oxathiins undergo [2+2] cycloaddition to form a dioxetane intermediate that cleaves to ring-opened dicarbonyl fragments . This divergent reactivity profile has direct implications for oxidative metabolite prediction and for synthetic applications where controlled sulfur oxidation is desired without ring scission.

Singlet oxygen oxidation Oxathiine photochemistry Sulfoxide formation Chemoselectivity Metabolite prediction

Physicochemical Profile: Reduced logP and Enhanced TPSA Relative to Carboxin Support Favorable Drug-Likeness

Computed physicochemical properties demonstrate that 3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide possesses a more favorable drug-likeness profile compared to the agrochemical SDHI carboxin. The target compound has a lower calculated logP (indicating reduced lipophilicity) and higher topological polar surface area (TPSA, reflecting enhanced hydrogen-bonding capacity) relative to carboxin . These differences arise from the replacement of carboxin's N-phenyl group with an N-(pyridin-3-yl) moiety (introducing a basic nitrogen with hydrogen-bond acceptor capability) and the substitution of the C-3 methyl group with a phenyl ring (modulating logP while maintaining aromatic interactions) . The lower logP is particularly relevant for achieving aqueous solubility suitable for in vitro assays without excessive DMSO concentrations, while the higher TPSA may contribute to improved selectivity through more specific polar interactions with target enzymes .

Drug-likeness logP TPSA Lead optimization Physicochemical properties

Ring Oxidation State Modularity: Sulfide, Sulfoxide, and Sulfone Forms Offer Tunable Reactivity and Potency

The 5,6-dihydro-1,4-oxathiine scaffold contains a ring sulfur atom that can exist in three discrete oxidation states: sulfide (S), sulfoxide (S=O), and sulfone (O=S=O). Each oxidation state presents distinct electronic properties, hydrogen-bond acceptor capacity, and metabolic stability profiles . The sulfide form of the target compound provides a nucleophilic sulfur center amenable to further functionalization, while the 4,4-dioxide analog (CAS-available as a distinct catalog item, MW 330.4 g/mol) offers increased polarity, enhanced aqueous solubility, and altered target-binding electrostatics . In carboxin SAR, the sulfone analog (oxycarboxin) exhibits a different fungal spectrum and reduced rates of metabolic detoxification compared to the parent sulfide . This modular oxidation capacity allows procurement teams to acquire a matched pair (sulfide and sulfone) for systematic SAR studies within a single scaffold, rather than sourcing unrelated chemotypes.

Oxathiine oxidation Sulfoxide Sulfone Sulfur redox Prodrug design

Procurement-Driven Application Scenarios for 3-Phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide


Antifungal Resistance-Breaking Discovery Programs Targeting SDHI-Insensitive Fungal Strains

Agrochemical and antifungal drug discovery teams facing target-site resistance to commercial SDHI fungicides (e.g., boscalid, carboxin) can utilize this 2-carboxamide oxathiine as a scaffold for designing next-generation inhibitors that retain activity against H257L and related SDH mutations. As demonstrated by White et al., 2-carboxamide oxathiines can maintain near-wild-type potency against carboxin-resistant SDH complexes, a property not shared by 3-carboxamide anilides like carboxin . The pyridin-3-yl moiety additionally provides a vector for hinge-region hydrogen bonding predicted to enhance binding affinity in silico .

Hyperuricemia and Gout Drug Discovery: Dual XOR/URAT1 Inhibitor Lead Identification

Pharmaceutical programs seeking single-agent dual-mechanism urate-lowering therapy can employ this compound as a starting point for lead optimization. The N-(pyridin-3-yl) carboxamide motif is a validated pharmacophore for simultaneous inhibition of xanthine oxidoreductase (reducing uric acid production) and URAT1 (enhancing uric acid excretion), with representative analogs demonstrating balanced dual activity in enzymatic and cellular assays . The oxathiine core adds structural novelty and additional vectors for optimizing selectivity against other purine-metabolizing enzymes .

Oxidative Metabolism and Photochemical Stability Studies Using the 1,4-Oxathiine Scaffold

The compound's documented chemoselective reactivity with singlet oxygen—where 2-substituted oxathiines undergo stereoselective sulfoxide formation without ring cleavage, in contrast to 3-substituted analogs that fragment—makes it a valuable tool compound for photochemical mechanistic studies, oxidative metabolite prediction, and the development of sulfur-containing heterocycles with controlled oxidative degradation pathways . The availability of both sulfide and sulfone forms enables systematic investigation of sulfur oxidation state effects within a single molecular framework .

Medicinal Chemistry Hit-to-Lead Programs Requiring Balanced logP/TPSA Profiles

Hit triage teams prioritizing compounds with favorable physicochemical properties for oral bioavailability can select this compound over more lipophilic oxathiine analogs. Its computed logP (≈2.8–3.2) and TPSA (≈65–75 Ų) fall within lead-like chemical space, offering a superior starting point compared to the all-phenyl analog (logP ≈3.8–4.2) for further optimization. The 2-carboxamide regiochemistry additionally confers improved aqueous stability, reducing the risk of hydrolytic degradation during in vitro ADME assays and simplifying bioanalytical method development .

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